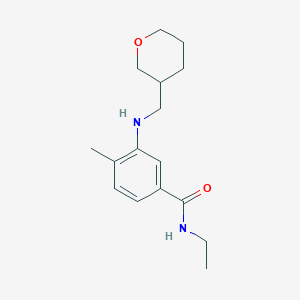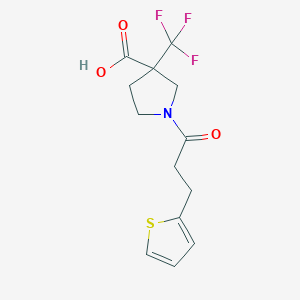![molecular formula C15H18N2O3 B7577127 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7577127.png)
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid, also known as IPA-3, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor that targets the Rho GTPase family of proteins, which are involved in cell signaling pathways and play a crucial role in various cellular processes.
Mécanisme D'action
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid inhibits the activity of Rho GTPases by binding to a specific site on the proteins, preventing them from interacting with downstream effectors. This leads to a disruption of the signaling pathways that are involved in cell migration, invasion, and proliferation. The exact mechanism of action of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid is still being studied, but it is believed to involve a conformational change in the Rho GTPase proteins that prevents them from interacting with their downstream effectors.
Biochemical and Physiological Effects:
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell migration, invasion, and proliferation. In addition, 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In non-cancer cells, 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid has been shown to have neuroprotective effects, and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid is that it is a small molecule inhibitor, which makes it easy to synthesize and modify for specific applications. However, one limitation of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid is that it is not very selective for Rho GTPases, and may also inhibit the activity of other proteins. This can make it difficult to study the specific effects of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid on Rho GTPase signaling pathways.
Orientations Futures
There are several future directions for research on 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid. One area of interest is the development of more selective inhibitors of Rho GTPases, which would allow for a more precise study of the effects of these proteins on cellular processes. Another area of interest is the development of combination therapies that target multiple signaling pathways, which may be more effective in treating cancer and other diseases. Finally, there is also interest in studying the potential of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid in combination with other drugs, such as chemotherapy agents, to enhance their efficacy and reduce side effects.
Méthodes De Synthèse
The synthesis of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid involves several steps, starting with the reaction of 1H-indole-6-carboxylic acid with isobutylamine to form the corresponding amide. This amide is then reacted with 3-bromo-propionyl chloride to yield the desired product, 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid has been studied extensively for its potential therapeutic applications, particularly in cancer research. It has been shown to inhibit the activity of Rho GTPases, which are involved in the regulation of cell migration, invasion, and proliferation. This makes 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid a promising candidate for the development of cancer therapeutics, as cancer cells often exhibit abnormal Rho GTPase activity. In addition, 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid has also been studied for its potential in treating other diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)17(8-6-14(18)19)15(20)12-4-3-11-5-7-16-13(11)9-12/h3-5,7,9-10,16H,6,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROWIEGWDNVOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)O)C(=O)C1=CC2=C(C=C1)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide](/img/structure/B7577079.png)






![8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B7577146.png)
![3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline](/img/structure/B7577151.png)

![2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577161.png)